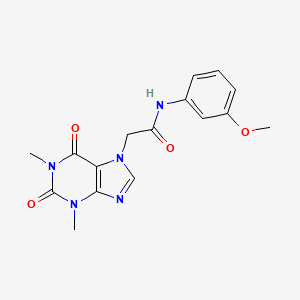![molecular formula C15H13N3OS2 B5707135 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide, also known as MTNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTNA is a synthetic compound that belongs to the class of thioamide derivatives.
Mecanismo De Acción
The exact mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, pain, and cancer. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the activity of enzymes involved in the biosynthesis of these mediators. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has also been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. It also exhibits anti-tumor properties and induces apoptosis in cancer cells. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been shown to modulate various signaling pathways involved in inflammation, pain, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications in various disease conditions. However, there are also some limitations to using 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide in lab experiments. Its exact mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide. One possible direction is to study its potential therapeutic applications in other disease conditions such as inflammatory bowel disease, multiple sclerosis, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, with the aim of identifying novel targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide in clinical trials.
Métodos De Síntesis
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol to produce 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide.
Aplicaciones Científicas De Investigación
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide has been studied in animal models of rheumatoid arthritis, where it was found to reduce inflammation and joint damage. It has also been studied in animal models of cancer, where it was found to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-17-18-15(21-10)20-9-14(19)16-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHTUAWNYPRAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)


